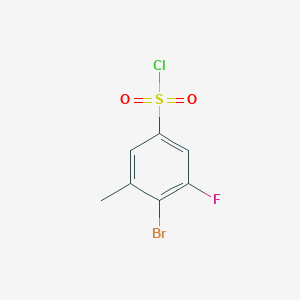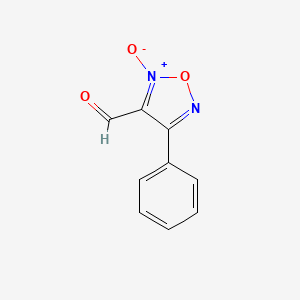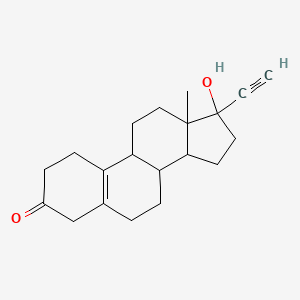![molecular formula C25H12I4 B3047291 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] CAS No. 137181-59-0](/img/structure/B3047291.png)
2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]
Vue d'ensemble
Description
2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is a derivative of spirobifluorene, a compound known for its unique structural properties The spirobifluorene core consists of two fluorene units connected through a spiro linkage, which imparts significant rigidity and stability to the molecule
Mécanisme D'action
Target of Action
The primary target of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is its application as a blue-emitting material in electroluminescent devices . It is also used as a hole transport material (HTM) in perovskite solar cells (PSCs) .
Mode of Action
The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers . This enhances the photoluminescence efficiency and chemical stability of the compound .
Biochemical Pathways
Instead, it plays a crucial role in the operation of electroluminescent devices and perovskite solar cells .
Result of Action
The result of the action of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is the emission of blue light in electroluminescent devices . In perovskite solar cells, it aids in the transport of holes, although the hole mobility of amorphous spiro-OMeTAD remains low and may result in severe charge recombination .
Action Environment
The action of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] can be influenced by environmental factors such as temperature and light exposure. Its high glass-transition temperature and excellent thermal stability make it suitable for use in various environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] typically involves the iodination of 9,9’-spirobifluorene. One common method includes the use of bis(trifluoroacetoxy)iodobenzene as the iodinating agent. The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions . The process involves the following steps:
- Dissolving 9,9’-spirobifluorene in dichloromethane.
- Adding bis(trifluoroacetoxy)iodobenzene to the solution.
- Refluxing the mixture for several hours.
- Isolating the product by filtration and purification.
Industrial Production Methods
While specific industrial production methods for 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The reactions are performed in solvents like toluene or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a spirobifluorene derivative with an amine group replacing the iodine atom.
Applications De Recherche Scientifique
2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent thermal and chemical stability.
Materials Science: It serves as a building block for the synthesis of polymers and other materials with desirable electronic properties.
Biological Research: The compound’s derivatives are explored for their potential use in bioimaging and as therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Similar in structure but with bromine atoms instead of iodine.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobi[fluorene]: A derivative with diphenylamino groups, commonly used as a hole transport material in perovskite solar cells.
Uniqueness
2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is unique due to the presence of iodine atoms, which enhance its reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex organic molecules and materials with tailored electronic properties.
Propriétés
IUPAC Name |
2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H12I4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBGMYRHQUHNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C3(C4=C2C=CC(=C4)I)C5=C(C=CC(=C5)I)C6=C3C=C(C=C6)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H12I4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570446 | |
| Record name | 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137181-59-0 | |
| Record name | 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


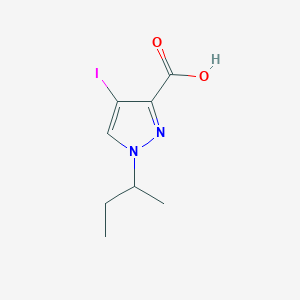


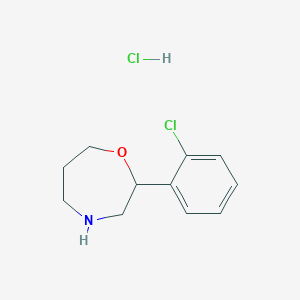
![7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B3047214.png)
![Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3047215.png)
![4-tert-Butylcalix[4]arene tribenzoate](/img/structure/B3047217.png)
![Benzene, [(1-chloroethyl)thio]-](/img/structure/B3047218.png)
![Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B3047219.png)
